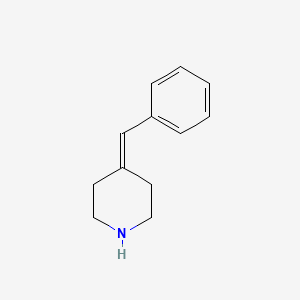

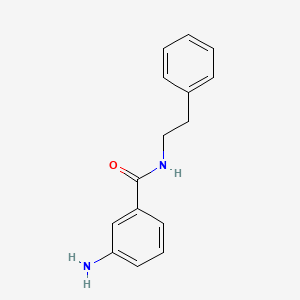

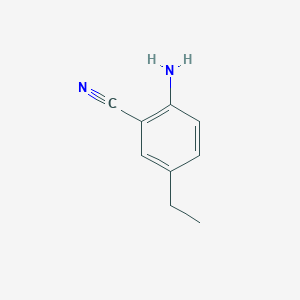

3-氨基-N-(2-苯乙基)苯甲酰胺

描述

The compound "3-amino-N-(2-phenylethyl)benzamide" is not directly mentioned in the provided papers, but the papers do discuss various benzamide derivatives with potential biological applications. These compounds are synthesized for their potential use in medicinal chemistry, targeting various biological pathways and showing potential as inhibitors of enzymes such as alkaline phosphatase and histone deacetylases (HDACs) . The structural analysis and synthesis of these compounds provide insights into their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of amines with carboxylic acid derivatives. For example, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized using a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . Similarly, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized by reacting 2-amino-3-pyridinol with carboxylic acid chlorides . These methods demonstrate the versatility of synthetic approaches in creating a variety of benzamide compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra. For instance, the crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided detailed information on the molecular geometry and electronic properties . The molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties of these compounds are also studied to understand their reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and potential as bioactive molecules. The formation of ion-associate complexes, as seen in the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate, is crucial for understanding molecule-receptor interactions . The reactivity of these compounds is further explored through their inhibitory effects on enzymes like HDACs, where they show the ability to induce hyperacetylation of histones and inhibit cellular proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The electronic properties, such as HOMO-LUMO energy gaps, are indicative of the compound's stability and reactivity . The hydrogen bonding patterns and supramolecular effects play a significant role in the solid-state structure and properties of these compounds, as demonstrated in the study of 2-amino-N-(2-hydroxyphenyl)benzamide . These properties are essential for understanding the pharmacological potential of benzamide derivatives.

科学研究应用

抗惊厥活性

研究表明,3-氨基-N-(2-苯乙基)苯甲酰衍生物具有抗惊厥特性。研究已经探索了各种类似物,如4-氨基-N-(1-苯乙基)苯甲酰胺,揭示了它们在减轻电击诱导的惊厥中的潜力。然而,对结构的改变,如酰化、烷基化或对苯乙基基团的改动,可以显著影响它们的抗惊厥效力和毒性(Clark & Davenport, 1987)。此外,类似于阿美托利德的4-氨基-N-(2,6-二乙基苯基)苯甲酰胺等化合物在抗惊厥模型中显示出有效性,在某些测试中超过了苯妥英(Lambert et al., 1995)。

化学合成和反应

3-氨基-N-(2-苯乙基)苯甲酰胺在各种化学反应中起着中间体的作用。例如,它参与胺的脱氨作用,通过亚硝胺分解过程形成2-苯乙基苯甲酸酯(White, 2003)。此外,它还作为其他复杂化合物的合成起始物质,如取代N-{[2-(氨基甲酰)苯基氨基]硫代甲基}苯甲酰胺和2-芳基喹唑啉-4(3H)-酮(Mohebat et al., 2015)。

抗氧化活性

与3-氨基-N-(2-苯乙基)苯甲酰胺密切相关的氨基取代苯甲酰胺衍生物已被研究其抗氧化性质。这些化合物通过清除自由基展示出作为强力抗氧化剂的潜力,它们的电化学氧化机制对于理解它们的自由基清除活性至关重要(Jovanović等,2020)。

药物化学和药物发现

3-氨基-N-(2-苯乙基)苯甲酰胺衍生物在药物化学中被探索其潜在的治疗应用。一个例子是它在合成甘氨酸苯甲酰胺作为GPR139受体的有效激动剂中的作用,表明它在药物发现过程中的重要性(Dvorak et al., 2015)。

未来方向

Benzamide derivatives, including “3-amino-N-(2-phenylethyl)benzamide”, have wide-ranging applications in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of green, rapid, and efficient synthetic methods for these compounds can be of considerable importance .

属性

IUPAC Name |

3-amino-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCCIRQTLQFVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445105 | |

| Record name | 3-amino-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-phenylethyl)benzamide | |

CAS RN |

81882-72-6 | |

| Record name | 3-amino-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

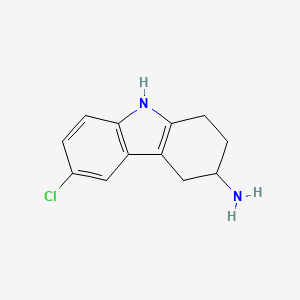

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)